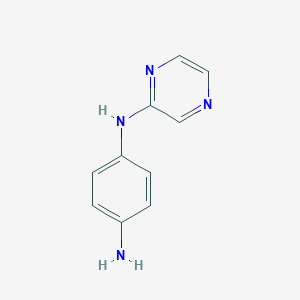

1-N-(Pyrazin-2-yl)benzene-1,4-diamine

Description

Properties

Molecular Formula |

C10H10N4 |

|---|---|

Molecular Weight |

186.21 g/mol |

IUPAC Name |

4-N-pyrazin-2-ylbenzene-1,4-diamine |

InChI |

InChI=1S/C10H10N4/c11-8-1-3-9(4-2-8)14-10-7-12-5-6-13-10/h1-7H,11H2,(H,13,14) |

InChI Key |

PRWHXGGZHORVLJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N)NC2=NC=CN=C2 |

Origin of Product |

United States |

Foundational & Exploratory

A-Z Guide to Organic Solvent Solubility: A Deep Dive into 1-N-(Pyrazin-2-yl)benzene-1,4-diamine

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a cornerstone of drug development, influencing everything from synthesis and purification to formulation and bioavailability.[1][2][3][4][5] This technical guide provides a comprehensive framework for understanding and determining the solubility of the novel heterocyclic compound, 1-N-(Pyrazin-2-yl)benzene-1,4-diamine. While specific solubility data for this exact molecule is not extensively published, this paper presents the fundamental principles, predictive models, and detailed experimental protocols necessary for its characterization. We will explore both theoretical approaches, such as Hansen Solubility Parameters (HSP), and empirical methods, including the gold-standard shake-flask technique and modern high-throughput screening assays. This document is designed to equip researchers, chemists, and formulation scientists with the knowledge to systematically approach solubility challenges, ensuring robust and reproducible results in their discovery and development pipelines.

Part 1: Physicochemical Landscape of 1-N-(Pyrazin-2-yl)benzene-1,4-diamine

Understanding the inherent properties of a molecule is the first step in predicting its behavior in different solvent environments. 1-N-(Pyrazin-2-yl)benzene-1,4-diamine is a complex molecule featuring several key functional groups that dictate its solubility.

-

Aromatic Systems: The presence of both a benzene ring and a pyrazine ring contributes to the molecule's overall aromaticity and potential for π-π stacking interactions.

-

Heterocyclic Moiety: The pyrazine ring, with its two nitrogen atoms, introduces polarity and potential sites for hydrogen bonding.[6][7][8]

-

Amine Groups: The primary (-NH2) and secondary (-NH-) amine groups are significant hydrogen bond donors and acceptors, which heavily influences interactions with protic solvents.

Based on its constituent parts—a polar heterocyclic head and a less polar phenylenediamine tail—we can anticipate a nuanced solubility profile. The molecule will likely exhibit preferential solubility in polar solvents, particularly those capable of hydrogen bonding, while showing limited solubility in nonpolar hydrocarbon solvents.

Part 2: The Theoretical Basis of Solubility

The adage "like dissolves like" provides a foundational, albeit simplified, model for solubility. A more sophisticated approach involves quantifying the intermolecular forces at play.

Hansen Solubility Parameters (HSP)

HSP theory offers a powerful predictive tool by deconstructing the total cohesive energy of a substance into three parameters:

-

δd (Dispersion): Energy from atomic dispersion forces.

-

δp (Polar): Energy from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.[9]

Each molecule can be described by a point in a three-dimensional "Hansen space." The principle is that substances with closer HSP coordinates are more likely to be miscible.[9][10] For a compound like 1-N-(Pyrazin-2-yl)benzene-1,4-diamine, group contribution methods can be used to estimate its HSP values, which can then be compared to the known values of various organic solvents to screen for potential candidates in silico.[11] This computational screening can save significant time and resources before embarking on extensive experimental work.[12][13]

Part 3: Gold-Standard Experimental Determination: The Shake-Flask Method

The most reliable method for determining thermodynamic equilibrium solubility is the shake-flask method, as outlined in OECD Guideline 105.[14][15][16][17][18] This method establishes the saturation mass concentration of the substance in a solvent at a specific temperature.[14][17]

Causality-Driven Protocol for Thermodynamic Solubility

-

Preparation: Add an excess amount of solid 1-N-(Pyrazin-2-yl)benzene-1,4-diamine to a known volume of the selected organic solvent in a sealed flask.

-

Why excess? To ensure that a true equilibrium is reached between the dissolved and undissolved solute, guaranteeing the solution is saturated.[19]

-

-

Equilibration: Agitate the flask in a temperature-controlled environment (e.g., an orbital shaker at 25°C or 37°C) for an extended period, typically 24 to 72 hours.

-

Why agitate? To maximize the surface area contact between the solute and solvent, facilitating faster dissolution.[20]

-

Why 24-72 hours? To ensure the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[19][21] Preliminary tests should be run to confirm the time to equilibrium.[17][20]

-

-

Phase Separation: Allow the suspension to settle. Separate the saturated supernatant from the excess solid via centrifugation or filtration.

-

Quantification: Accurately dilute the saturated supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Why HPLC? It offers high sensitivity and specificity, allowing for accurate quantification and the ability to detect any potential degradation of the compound.[19]

-

Below is a logical workflow for this protocol.

Part 5: Data Presentation and Interpretation

To facilitate analysis, solubility data should be presented in a clear, tabular format. While experimental data for 1-N-(Pyrazin-2-yl)benzene-1,4-diamine is not publicly available, the following table provides an illustrative example of how results would be structured, with plausible values based on the molecule's structure.

Table 1: Illustrative Solubility of 1-N-(Pyrazin-2-yl)benzene-1,4-diamine at 25°C

| Solvent Class | Solvent | Polarity Index | H-Bonding | Solubility (mg/mL) |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | Acceptor | > 100 |

| N,N-Dimethylformamide (DMF) | 6.4 | Acceptor | ~80 | |

| Acetonitrile | 5.8 | Acceptor | ~15 | |

| Polar Protic | Methanol | 5.1 | Donor/Acceptor | ~25 |

| Ethanol | 4.3 | Donor/Acceptor | ~10 | |

| Isopropanol | 3.9 | Donor/Acceptor | ~5 | |

| Less Polar | Dichloromethane (DCM) | 3.1 | None | < 1 |

| Ethyl Acetate | 4.4 | Acceptor | ~2 | |

| Nonpolar | Toluene | 2.4 | None | < 0.1 |

| Hexane | 0.1 | None | < 0.01 |

Note: These values are hypothetical and for illustrative purposes only.

Interpretation: The hypothetical data suggests high solubility in polar aprotic solvents like DMSO and DMF, which are excellent hydrogen bond acceptors. Moderate solubility is seen in polar protic solvents like alcohols, where the compound can both donate and accept hydrogen bonds. As expected, solubility drops significantly in less polar and nonpolar solvents, which cannot effectively solvate the polar functional groups of the molecule.

Part 6: Conclusion and Best Practices

Characterizing the solubility of a novel compound such as 1-N-(Pyrazin-2-yl)benzene-1,4-diamine is a multi-faceted task that benefits from a combined theoretical and experimental approach. Predicting solubility with tools like Hansen Solubility Parameters can effectively guide solvent selection, while rigorous experimental methods like the shake-flask protocol provide definitive, high-quality data for regulatory and formulation purposes. For rapid screening, kinetic assays offer an invaluable tool.

For any drug development professional, establishing a robust, reproducible, and well-understood solubility profile is not merely a preliminary step but a critical foundation for the entire development lifecycle.

References

-

Test No. 105: Water Solubility - OECD. (n.d.). Retrieved February 12, 2026, from [Link]

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved February 12, 2026, from [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved February 12, 2026, from [Link]

-

MIT News. (2025, August 19). A new model predicts how molecules will dissolve in different solvents. Retrieved February 12, 2026, from [Link]

-

Zhang, L., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics. Retrieved February 12, 2026, from [Link]

-

P, S. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. Retrieved February 12, 2026, from [Link]

-

Coltescu, A.-R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal. Retrieved February 12, 2026, from [Link]

-

Stack Exchange Chemistry. (2014, December 6). How to predict the solubility of an organic compound in different kinds of solvents? Retrieved February 12, 2026, from [Link]

-

Palmer, D. S., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Retrieved February 12, 2026, from [Link]

-

Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved February 12, 2026, from [Link]

-

OECD. (n.d.). Test No. 105: Water Solubility. Retrieved February 12, 2026, from [Link]

-

Attia, L., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. ChemRxiv. Retrieved February 12, 2026, from [Link]

-

Jäger, A., et al. (2022). Determining the water solubility of difficult-to-test substances: A tutorial review. Chemosphere. Retrieved February 12, 2026, from [Link]

-

ALWSCI. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. Retrieved February 12, 2026, from [Link]

-

ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically? Retrieved February 12, 2026, from [Link]

-

World Health Organization (WHO). (n.d.). Annex 4. Retrieved February 12, 2026, from [Link]

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved February 12, 2026, from [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved February 12, 2026, from [Link]

-

Kerns, E. H. (2008). In vitro solubility assays in drug discovery. PubMed. Retrieved February 12, 2026, from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved February 12, 2026, from [Link]

-

West Pharmaceutical Services. (n.d.). Hansen solubility parameters to predict drug & container interactions. Retrieved February 12, 2026, from [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved February 12, 2026, from [Link]

-

Journal of Applied Pharmaceutical Science. (2024, April 2). Hansen Solubility Parameter Approach in the Screening of Lipid Excipients. Retrieved February 12, 2026, from [Link]

-

BMG LABTECH. (2004). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. Retrieved February 12, 2026, from [Link]

-

Taylor & Francis. (n.d.). Hansen solubility parameter – Knowledge and References. Retrieved February 12, 2026, from [Link]

-

International Journal of Formal Sciences and Medical Research. (2023, October 7). Drug Solubility: Importance and Enhancement Techniques. Retrieved February 12, 2026, from [Link]

-

UCL Discovery. (2022, September 4). Hansen Solubility Parameters as a Predictive Tool for the Development of Oral Polymeric Nanoparticle Delivery Systems. Retrieved February 12, 2026, from [Link]

-

Delgado, D. R., et al. (2021). Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. Molecules. Retrieved February 12, 2026, from [Link]

-

Solubility of Things. (n.d.). Solubility of Pyrazine. Retrieved February 12, 2026, from [Link]

-

ResearchGate. (n.d.). Thermodynamic study of solubility for pyrazinamide in ten solvents. Retrieved February 12, 2026, from [Link]

-

PubChem - NIH. (n.d.). Pyrazine. Retrieved February 12, 2026, from [Link]

-

PubChemLite. (n.d.). 1-n-(pyrimidin-2-yl)benzene-1,4-diamine. Retrieved February 12, 2026, from [Link]

-

Chemsrc. (2025, August 27). benzene-1,4-diamine. Retrieved February 12, 2026, from [Link]

-

ResearchGate. (2025, October 15). Substituted N-(Pyrazin-2-yl)benzenesulfonamides. Retrieved February 12, 2026, from [Link]

-

Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Retrieved February 12, 2026, from [Link]

-

Wikipedia. (n.d.). Pyrazine. Retrieved February 12, 2026, from [Link]

Sources

- 1. azolifesciences.com [azolifesciences.com]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Drug Solubility: Importance and Enhancement Techniques - IJFMR [ijfmr.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Pyrazine | C4H4N2 | CID 9261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Pyrazine - Wikipedia [en.wikipedia.org]

- 9. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 10. Hansen solubility parameters to predict drug & container interactions [westpharma.com]

- 11. pharmaexcipients.com [pharmaexcipients.com]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 14. oecd.org [oecd.org]

- 15. filab.fr [filab.fr]

- 16. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 17. oecd.org [oecd.org]

- 18. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 19. researchgate.net [researchgate.net]

- 20. who.int [who.int]

- 21. enamine.net [enamine.net]

The N-Substituted p-Phenylenediamine Scaffold: From Industrial Antioxidant to Pharmacological Pharmacophore

Executive Summary

The N-substituted p-phenylenediamine (PPD) class represents a chemical dichotomy. Historically dominant as the backbone of industrial antiozonants (e.g., 6PPD) in the rubber industry, this scaffold has recently faced intense scrutiny due to the environmental toxicity of its oxidation products, specifically 6PPD-quinone.[1] However, in parallel, the PPD motif remains a "privileged structure" in medicinal chemistry, serving as a critical linker in kinase inhibitors and DNA-intercalating antitumor agents. This guide synthesizes the chemical architecture, divergent synthesis pathways, environmental toxicology, and emerging pharmaceutical applications of N-substituted PPD derivatives.

Chemical Architecture & Synthesis Strategies

The electronic character of the p-phenylenediamine core—defined by two amino groups in a para arrangement—creates a unique redox-active system. The electron-rich nitrogen atoms allow for facile oxidation to quinone diimines (QDI), a property that dictates both their utility as antioxidants and their toxicity profile.

The Divergence in Synthesis

The synthesis of N-substituted PPDs bifurcates based on the required purity and substitution pattern.

-

Industrial Route (Reductive Alkylation): Used for megaton-scale production of rubber antioxidants (e.g., 6PPD, IPPD). It involves the reductive alkylation of p-aminodiphenylamine or p-nitroaniline with ketones (like MIBK) using H₂/catalyst. This method is cost-effective but limits structural diversity.

-

Pharmaceutical Route (Buchwald-Hartwig Cross-Coupling): For drug development, where precise N-arylation or N-alkylation is required to tune lipophilicity and binding affinity, Palladium-catalyzed C-N coupling is the gold standard. This allows for the introduction of complex heterocycles essential for kinase inhibition.

Synthesis Logic Diagram

The following diagram contrasts the "Commodity" vs. "Precision" synthesis pathways.

Figure 1: Divergent synthesis pathways for N-substituted PPD derivatives. The industrial route prioritizes volume and alkyl chains, while the pharmaceutical route utilizes Pd-catalysis for complex aryl-amine linkages.

Industrial Utility & Environmental Toxicology

The Antioxidant Mechanism

In rubber tires, N-substituted PPDs (specifically 6PPD) function as antiozonants. They migrate to the tire surface and scavenge ozone (

-

Mechanism: The PPD acts as a hydrogen donor (H-atom transfer). Upon reaction with ozone, the PPD is oxidized to a Quinone Diimine (QDI) or, in the presence of water/oxygen, to a Quinone .

-

The Cost of Protection: This sacrificial oxidation protects the rubber polymer but releases the oxidized derivative into the environment.

The 6PPD-Quinone Crisis

In 2021, a landmark study identified 6PPD-quinone as the primary toxicant responsible for "Urban Runoff Mortality Syndrome" in coho salmon (Oncorhynchus kisutch).

-

Lethality: The LC50 is approximately 95 ng/L , making it one of the most toxic aquatic pollutants known.

-

Mechanism of Action: 6PPD-quinone crosses the blood-brain barrier (BBB) and disrupts vascular permeability. It does not appear to act via the same oxidative stress mechanism as the parent PPD but rather through specific receptor binding or mitochondrial dysfunction in sensitive species.

Toxicology Pathway Diagram

Figure 2: The environmental fate of 6PPD. The transformation from antioxidant to aquatic toxin highlights the critical need for alternative stabilizers.

Pharmacological Frontiers: The PPD Scaffold in Drug Design

While environmental scientists focus on the toxicity of alkyl-PPDs, medicinal chemists utilize the N-aryl-PPD scaffold for its ability to form hydrogen bonds within the ATP-binding pockets of kinases.

Kinase Inhibition (Oncology)

The PPD motif serves as a linker that orients two aromatic systems to fit into the hydrophobic pockets of enzymes.

-

ROR1 Inhibitors: Recent research has validated N-substituted PPDs as inhibitors of Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1), a target overexpressed in mantle cell lymphoma and neuroblastoma. The PPD core provides the necessary geometry to bridge the ATP-binding cleft.

-

BCR-ABL Targeting: While Imatinib uses a phenylaminopyrimidine core, second-generation inhibitors often explore the PPD substructure to overcome T315I mutations. The rigidity of the phenylenediamine ring restricts conformational freedom, reducing the entropy penalty upon binding.

Antimicrobial Activity

N-substituted PPDs, particularly those derivatized with guanidine or hydrazone moieties, have shown potent activity against Staphylococcus aureus (MRSA) and E. coli.[2] The mechanism likely involves membrane disruption or intercalation into bacterial DNA, leveraging the planar nature of the aromatic system.

Comparative Data: Activity vs. Toxicity

| Derivative Class | Primary Substituent (N, N') | Application | Key Activity/Toxicity Metric |

| 6PPD | 1,3-dimethylbutyl / Phenyl | Rubber Antiozonant | LC50 (Salmon): 95 ng/L (as Quinone) |

| PPD-Guanidine | Guanidine / Phenyl | Antimicrobial | MIC (S. aureus): 0.5 - 1.0 µg/mL |

| ROR1-Ligand | Biphenyl-amide / Phenyl | Antitumor (Lymphoma) | IC50: Nanomolar range (Cellular Thermal Shift validated) |

| Bandrowski's Base | Trimeric PPD | Hair Dye Byproduct | Sensitizer: Extreme skin allergen (Contact Dermatitis) |

Experimental Protocol: Precision Synthesis of an N-Aryl PPD Derivative

Objective: Synthesis of N-phenyl-N'-(4-methoxyphenyl)-1,4-phenylenediamine via Buchwald-Hartwig Amination. Rationale: This method avoids the formation of poly-alkylated byproducts common in nucleophilic substitution and allows for the synthesis of asymmetric PPDs used in drug discovery.

Reagents & Equipment

-

Substrates: 4-bromoaniline (1.0 equiv), 4-methoxy-aniline (1.2 equiv).

-

Catalyst System: Pd₂(dba)₃ (1 mol%), BINAP (2 mol%).

-

Base: NaOtBu (1.4 equiv) – Critical for deprotonation of the amine.

-

Solvent: Toluene (Anhydrous, degassed).

-

Atmosphere: Argon or Nitrogen (Schlenk line technique).

Step-by-Step Methodology

-

Inert Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cyclically purge with Argon (3x).

-

Catalyst Pre-complexation: Add Pd₂(dba)₃ and BINAP to the flask. Add 5 mL of anhydrous toluene. Stir at room temperature for 15 minutes until the solution turns a deep orange/red (formation of the active Pd(0)-ligand complex).

-

Substrate Addition: Introduce 4-bromoaniline, 4-methoxy-aniline, and NaOtBu to the reaction vessel under a positive pressure of Argon.

-

Reaction: Heat the mixture to 100°C for 12–16 hours.

-

Validation Point: Monitor via TLC (Hexane:Ethyl Acetate 4:1). The starting bromide spot should disappear.

-

-

Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium residues and inorganic salts. Wash the pad with ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude oil via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).

-

Characterization:

-

¹H NMR (DMSO-d₆): Look for the diagnostic NH singlets (broad) around 7.5–8.0 ppm and the distinct para-substitution splitting patterns.

-

HRMS: Confirm molecular ion [M+H]⁺.

-

References

-

Tian, Z., et al. (2021). A ubiquitous tire rubber–derived chemical induces acute mortality in coho salmon. Science. Link

-

Vogelsang, D. & Hartwig, J. (2025). Palladium-Catalyzed Amination of Aryl Halides. Organic Reactions. (Foundational text for the protocol). Link

-

OECD Guidelines for the Testing of Chemicals. Skin Sensitization: Local Lymph Node Assay. (Relevant for PPD toxicity testing). Link

-

Hiki, K., et al. (2021). Acute Toxicity of 6PPD-Quinone to Freshwater Fish Species. Environmental Science & Technology Letters. Link

-

Mahoney, H., et al. (2022). Species-Specific Toxicity of 6PPD-Quinone to Salmonids. Environmental Toxicology and Chemistry. Link

Sources

A Guide to the Crystal Structure Analysis of 1-N-(Pyrazin-2-yl)benzene-1,4-diamine: A Methodological Whitepaper

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis, crystallization, and complete crystal structure analysis of the novel compound 1-N-(Pyrazin-2-yl)benzene-1,4-diamine. While, to date, no public crystallographic data for this specific molecule exists, this document serves as a predictive and instructional blueprint for researchers. By leveraging established principles of synthetic chemistry, crystallography, and computational analysis, we present an end-to-end workflow designed to yield a high-resolution, publication-quality crystal structure. This guide is structured not as a rigid template, but as a narrative of scientific decision-making, explaining the causality behind each experimental choice to ensure both technical accuracy and practical applicability for professionals in medicinal chemistry and materials science.

Introduction: The Scientific Imperative

The pyrazine moiety is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs and a vast array of compounds currently under investigation.[1][2] Its presence in molecules like Bortezomib, a proteasome inhibitor for multiple myeloma, and Pyrazinamide, a first-line tuberculosis treatment, underscores the privileged role of this heterocycle in modulating biological activity.[3] The compound 1-N-(Pyrazin-2-yl)benzene-1,4-diamine represents a molecule of significant interest, combining the bio-active pyrazine scaffold with a versatile benzene-1,4-diamine linker.

Understanding the three-dimensional atomic arrangement of this molecule is paramount. A definitive crystal structure provides indisputable evidence of molecular connectivity, conformation (the spatial arrangement of atoms), and the intricate network of intermolecular interactions that govern its solid-state properties. For drug development professionals, this information is critical for:

-

Structure-Activity Relationship (SAR) Studies: Elucidating how the molecule's shape influences its interaction with biological targets.

-

Lead Optimization: Providing a structural basis for rational drug design and the synthesis of more potent and selective analogs.

-

Polymorph Screening: Identifying and characterizing different crystalline forms, which can have profound impacts on a drug's solubility, stability, and bioavailability.

This guide provides the scientific framework to achieve this structural elucidation.

Synthesis and Crystallization: From Powder to Diffraction-Quality Single Crystal

A robust crystal structure analysis begins with the synthesis of high-purity material and the subsequent growth of a suitable single crystal. This is often the most challenging bottleneck in the entire process.[4][5]

Proposed Synthetic Pathway: Buchwald-Hartwig Amination

The target C-N bond between the pyrazine and benzene rings can be efficiently formed using a palladium-catalyzed Buchwald-Hartwig amination.[6][7] This reaction is renowned for its functional group tolerance and broad substrate scope, making it superior to harsher, classical methods.[8]

Protocol:

-

Reaction Setup: To an oven-dried Schlenk flask under an inert nitrogen atmosphere, add 2-chloropyrazine (1.0 eq), benzene-1,4-diamine (1.1 eq), a palladium catalyst such as Pd₂(dba)₃ (2 mol%), and a suitable phosphine ligand like Xantphos (4 mol%).[9]

-

Solvent and Base: Add anhydrous toluene as the solvent, followed by a strong, non-nucleophilic base such as sodium tert-butoxide (1.4 eq).

-

Reaction Execution: Heat the mixture to reflux (approx. 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup and Purification: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product should be purified by column chromatography on silica gel to achieve >98% purity.

The Art of Crystallization: Achieving a Singleton

Obtaining a single crystal suitable for diffraction (ideally >20 µm in all dimensions, with sharp edges and no visible defects) is a matter of controlled precipitation.[10] The goal is to guide the molecules to self-assemble into a perfectly ordered lattice slowly.

Recommended Crystallization Techniques:

-

Slow Evaporation: This is the simplest method.[3]

-

Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) to near-saturation in a clean vial.

-

Cover the vial with a cap, perforated with a needle, to allow the solvent to evaporate over several days to weeks at a constant temperature.

-

-

Vapor Diffusion: This technique is excellent for milligram quantities and provides finer control over the rate of crystallization.[3]

-

Dissolve the compound in a small amount of a relatively good solvent (e.g., dichloromethane) and place this solution in a small, open vial.

-

Place this small vial inside a larger, sealed jar that contains a larger volume of a miscible "anti-solvent" in which the compound is poorly soluble (e.g., hexane).

-

Over time, the anti-solvent vapor will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.

-

The experimental workflow for synthesis and crystallization is depicted below.

Caption: Workflow from synthesis to single crystal.

Single-Crystal X-ray Diffraction: Illuminating the Atomic Structure

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule at atomic resolution.[11] The technique relies on the principle that a crystal lattice will diffract an incident beam of X-rays in a unique pattern, from which the electron density, and thus the atomic positions, can be reconstructed.[12]

Experimental Workflow

The process from a harvested crystal to a raw dataset is a meticulous one.[13]

Caption: The single-crystal X-ray diffraction data collection workflow.

Step-by-Step Protocol:

-

Crystal Mounting: A suitable crystal is carefully selected under a microscope and mounted on a goniometer head, typically using a cryo-loop and flash-cooled in a stream of cold nitrogen gas (e.g., at 100 K) to prevent radiation damage.

-

Screening: The mounted crystal is exposed to short bursts of X-rays to obtain a few initial diffraction images. This allows the crystallographer to quickly assess the crystal's quality.[13]

-

Unit Cell Determination: From the positions of the first diffraction spots, the instrument software determines the dimensions (a, b, c) and angles (α, β, γ) of the unit cell—the fundamental repeating block of the crystal.[13]

-

Data Collection Strategy: The software calculates the most efficient way to rotate the crystal to measure all unique reflections with appropriate redundancy and completeness.[14]

-

Full Data Collection: The automated data collection begins. The crystal is rotated through a series of small increments, and a diffraction image (frame) is recorded at each step.[11] A full dataset can take several hours to collect.

-

Data Integration and Scaling: After collection, the raw image frames are processed. The software locates each diffraction spot, integrates its intensity, applies corrections for experimental factors (like absorption), and scales the data from all frames to produce a single reflection file (e.g., an .hkl file).[12]

Structure Solution and Refinement: From Data to Model

With a processed reflection file, the computational work of solving and refining the crystal structure begins. This is typically accomplished using a software suite like SHELX.[15][16]

-

Structure Solution: The initial challenge is to solve the "phase problem." The diffraction experiment measures the intensities of the reflections, but not their phases. For small molecules, direct methods are typically used to calculate an initial set of phases, which allows for the generation of the first electron density map.[17]

-

Model Building: Peaks in the initial electron density map are assigned to atoms, building the first molecular model.

-

Structure Refinement: This is an iterative process of adjusting the atomic parameters (positional coordinates, thermal displacement parameters) to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed data.[15] This process is continued until the model converges, meaning further adjustments do not significantly improve the fit. The quality of the final model is assessed by metrics such as the R-factor.

Analysis of the (Hypothetical) Crystal Structure

Based on the known principles of molecular geometry and intermolecular forces, we can predict the key structural features of 1-N-(Pyrazin-2-yl)benzene-1,4-diamine.

Molecular Geometry and Conformation

The molecule is expected to be largely planar, though with a notable twist. The dihedral angle between the pyrazine ring and the benzene ring will be a key conformational feature, likely deviating from perfect planarity to minimize steric hindrance.

Table 1: Predicted Crystallographic and Refinement Data (Note: This data is hypothetical and serves as a realistic example of a typical output for a small organic molecule.)

| Parameter | Predicted Value |

| Chemical Formula | C₁₀H₁₀N₄ |

| Formula Weight | 186.22 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a, b, c (Å) | 8.5, 10.2, 11.5 |

| α, γ (°) | 90 |

| β (°) | 98.5 |

| Volume (ų) | 985 |

| Z (Molecules/unit cell) | 4 |

| Temperature (K) | 100(2) |

| Wavelength (Å) | 0.71073 (Mo Kα) |

| Reflections collected/unique | 8500 / 2000 |

| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.110 |

| Goodness-of-fit (S) | 1.05 |

Intermolecular Interactions and Crystal Packing

The solid-state structure will be dominated by a network of hydrogen bonds and π-π stacking interactions. The primary amine (-NH₂) and the secondary amine (-NH-) groups are excellent hydrogen bond donors, while the nitrogen atoms of the pyrazine ring are strong hydrogen bond acceptors.

Predicted Interactions:

-

N-H···N Hydrogen Bonds: We anticipate strong intermolecular hydrogen bonds where the amine protons interact with the pyrazine nitrogen atoms of neighboring molecules, likely forming chains or dimeric motifs.

-

π-π Stacking: The aromatic pyrazine and benzene rings will likely engage in offset π-π stacking interactions, contributing significantly to the overall stability of the crystal lattice.

These interactions can be visualized and quantified using Hirshfeld surface analysis , a powerful tool that maps close intermolecular contacts onto a 3D surface around the molecule.[18][19]

Caption: Predicted key intermolecular interactions.

Conclusion

This guide has outlined a complete and scientifically rigorous pathway for the crystal structure analysis of 1-N-(Pyrazin-2-yl)benzene-1,4-diamine. By following the detailed protocols for synthesis, crystallization, data collection, and structure refinement, researchers can confidently pursue the definitive structural elucidation of this and other novel small molecules. The resulting atomic-level insights are invaluable, providing the foundational knowledge required to accelerate research in drug discovery, materials science, and chemical biology.

References

-

Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85. [Link]

-

Excillum. (n.d.). Small molecule crystallography. [Link]

-

The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. [Link]

-

Oreate AI. (2024). Understanding Hirshfeld Surfaces: A Window Into Molecular Interactions. Oreate AI Blog. [Link]

-

Wikipedia. (2024). X-ray crystallography. [Link]

-

SPT Labtech. (n.d.). Chemical crystallization. [Link]

-

Thorp-Greenwood, F. L., & Steed, J. W. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1837-1852. [Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

-

Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(1), 1-8. [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

-

Wikipedia. (2024). Buchwald–Hartwig amination. [Link]

-

Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. [Link]

-

University of York. (n.d.). scXRD: Data acquisition. Chemistry Teaching Labs. [Link]

-

Zhang, Y., et al. (2021). The selective synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles by irradiating 4-methoxy-4′-substituted-azobenzenes in different solvents. RSC Advances, 11(15), 8763-8771. [Link]

-

Dhinakaran, I., Padmini, V., & Bhuvanesh, N. (2015). One-pot synthesis of N-aryl 1,4-dihydropyridine derivatives and their biological activities. Journal of Chemical Sciences, 127(12), 2201-2209. [Link]

-

Al-Masoudi, N. A., & Al-Saaidy, M. A. (2012). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 17(10), 11446-11456. [Link]

-

Magano, J., & Dunetz, J. R. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(41), 14462-14471. [Link]

-

Girolami, G. S. (2004). A Guide to Using the SHELXTL Crystallographic Software Package. University of Illinois. [Link]

-

Springer Nature. (n.d.). X-ray Diffraction Protocols and Methods. Springer Nature Experiments. [Link]

-

Carleton College. (2023). Single-crystal X-ray Diffraction. SERC. [Link]

-

Creative Biostructure. (n.d.). X-ray Diffraction Data Collection. [Link]

-

Cooper, J. (2021). A beginner's guide to X-ray data processing. The Biochemist. [Link]

-

Dauter, Z. (2006). Collection of X-ray diffraction data from macromolecular crystals. Acta Crystallographica Section D: Biological Crystallography, 62(1), 1-15. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 3. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sptlabtech.com [sptlabtech.com]

- 5. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. research.rug.nl [research.rug.nl]

- 9. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 12. portlandpress.com [portlandpress.com]

- 13. Chemistry Teaching Labs - scXRD: Data acquisition [chemtl.york.ac.uk]

- 14. Collection of X-ray diffraction data from macromolecular crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scs.illinois.edu [scs.illinois.edu]

- 17. set-science.com [set-science.com]

- 18. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 19. Understanding Hirshfeld Surfaces: A Window Into Molecular Interactions - Oreate AI Blog [oreateai.com]

An In-depth Technical Guide to the Electronic Properties of 1-N-(Pyrazin-2-yl)benzene-1,4-diamine for Materials Science

Introduction: Bridging Donor and Acceptor Moieties for Advanced Organic Electronics

In the landscape of materials science, the rational design of organic semiconductors is paramount for the advancement of next-generation electronic devices. A key strategy in molecular engineering is the combination of electron-donating and electron-accepting moieties within a single molecular framework to tailor the electronic properties. 1-N-(Pyrazin-2-yl)benzene-1,4-diamine emerges as a molecule of significant interest, embodying this donor-acceptor concept. This technical guide provides an in-depth analysis of its structural attributes, predictable electronic characteristics, and the experimental and computational methodologies required for its comprehensive characterization. This document is intended for researchers and professionals in materials science and drug development, offering both foundational knowledge and practical insights into the potential of this and related compounds in organic electronics.

The core structure of 1-N-(Pyrazin-2-yl)benzene-1,4-diamine features a p-phenylenediamine unit, a well-known electron-donating group, linked to a pyrazine ring, a classic electron-deficient heterocycle. This arrangement suggests the potential for intramolecular charge transfer (ICT) characteristics, which are highly desirable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs)[1]. The inherent properties of the constituent parts—the high electron affinity of pyrazine and the electron-rich nature of p-phenylenediamine—provide a versatile platform for tuning the frontier molecular orbital (HOMO and LUMO) energy levels and the resulting energy gap.

Molecular Architecture and Synthesis

Structural Characteristics

The molecule is comprised of a benzene ring substituted with two amine groups at the para positions. One of these amino groups is further substituted with a pyrazine ring[2]. This structure results in a conjugated π-system extending across the phenylenediamine and pyrazine moieties. The planarity of this system is a critical factor influencing intermolecular π-π stacking in the solid state, which is crucial for efficient charge transport[2].

Intermolecular interactions are expected to be significantly influenced by hydrogen bonding. The presence of the secondary amine bridge and the nitrogen atoms in the pyrazine ring, along with the terminal primary amine, creates opportunities for N-H···N hydrogen bonds. These interactions can play a defining role in the molecular packing and, consequently, the material's bulk electronic properties and stability[2].

Synthetic Pathways

The synthesis of 1-N-(Pyrazin-2-yl)benzene-1,4-diamine can be approached through established cross-coupling methodologies. The most common strategies involve the reaction of a halogenated pyrazine with p-phenylenediamine.

Protocol 1: Buchwald-Hartwig Amination

The Buchwald-Hartwig cross-coupling reaction is a powerful method for the formation of carbon-nitrogen bonds.

-

Reactants : 2-chloropyrazine and p-phenylenediamine.

-

Catalyst : A palladium-based catalyst, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)).

-

Ligand : A suitable phosphine ligand, for instance, BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) or Xantphos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene).

-

Base : A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu).

-

Solvent : An anhydrous aprotic solvent, typically toluene or dioxane.

-

Procedure :

-

To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, ligand, and base.

-

Add p-phenylenediamine and 2-chloropyrazine to the flask.

-

Add the anhydrous solvent and heat the reaction mixture, typically between 80-110 °C, while stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification : The crude product is often purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexane or a similar solvent system. Recrystallization from a suitable solvent mixture, such as ethanol/water, can be employed for further purification[2].

Protocol 2: Ullmann Condensation

The Ullmann condensation is a classical method for forming aryl-nitrogen bonds, often requiring higher temperatures than palladium-catalyzed reactions.

-

Reactants : 2-bromopyrazine or 2-iodopyrazine and p-phenylenediamine.

-

Catalyst : A copper-based catalyst, such as copper(I) iodide (CuI) or copper powder.

-

Base : A base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).

-

Solvent : A high-boiling point polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Procedure :

-

Combine the aryl halide, amine, copper catalyst, and base in a reaction vessel.

-

Add the solvent and heat the mixture to a high temperature (typically >150 °C).

-

Monitor the reaction until the starting materials are consumed.

-

Work-up involves cooling the mixture, adding water, and extracting the product.

-

-

Purification : Similar to the Buchwald-Hartwig product, purification is typically achieved through column chromatography and/or recrystallization.

Electronic Properties and Characterization

The electronic behavior of 1-N-(Pyrazin-2-yl)benzene-1,4-diamine is governed by its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a key determinant of the molecule's optical and electronic properties.

Theoretical Predictions using Density Functional Theory (DFT)

DFT calculations are a powerful tool for predicting the electronic structure of molecules before their synthesis and experimental characterization.

Protocol 3: DFT Calculation of Electronic Properties

-

Software : Gaussian, ORCA, or other quantum chemistry software packages.

-

Method : A functional such as B3LYP is commonly used for organic molecules.

-

Basis Set : A basis set like 6-311++G(d,p) provides a good balance of accuracy and computational cost for molecules of this size[3][4].

-

Procedure :

-

Construct the 3D structure of 1-N-(Pyrazin-2-yl)benzene-1,4-diamine.

-

Perform a geometry optimization to find the lowest energy conformation of the molecule.

-

Once the geometry is optimized, perform a single-point energy calculation to determine the energies of the molecular orbitals.

-

The output will provide the energies of the HOMO and LUMO, from which the HOMO-LUMO gap can be calculated (E_gap = E_LUMO - E_HOMO)[5].

-

Visualize the HOMO and LUMO to understand the electron density distribution. It is expected that the HOMO will be primarily localized on the electron-donating p-phenylenediamine moiety, while the LUMO will be concentrated on the electron-accepting pyrazine ring.

-

Experimental Determination of Electronic Properties

Cyclic voltammetry (CV) is a fundamental electrochemical technique used to determine the HOMO and LUMO energy levels of a molecule experimentally.

Protocol 4: Characterization by Cyclic Voltammetry

-

Apparatus : A potentiostat with a three-electrode cell setup (working electrode, reference electrode, and counter electrode).

-

Working Electrode : Glassy carbon or platinum electrode.

-

Reference Electrode : Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.

-

Counter Electrode : Platinum wire.

-

Electrolyte : A solution of a supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆), in an anhydrous, deoxygenated organic solvent (e.g., acetonitrile or dichloromethane).

-

Analyte : A dilute solution of 1-N-(Pyrazin-2-yl)benzene-1,4-diamine.

-

Procedure :

-

Prepare the electrolyte solution and bubble an inert gas (e.g., argon) through it to remove dissolved oxygen.

-

Dissolve the sample in the electrolyte solution.

-

Assemble the three-electrode cell and immerse the electrodes in the solution.

-

Record the cyclic voltammogram by scanning the potential. The oxidation potential (E_ox) and reduction potential (E_red) of the compound will be observed as peaks in the voltammogram[6][7].

-

-

Data Analysis : The HOMO and LUMO energy levels can be estimated from the onset of the oxidation and reduction potentials, respectively, relative to a reference compound like ferrocene/ferrocenium (Fc/Fc⁺). The following empirical equations are often used:

-

E_HOMO = -[E_ox (onset) vs Fc/Fc⁺ + 4.8] eV

-

E_LUMO = -[E_red (onset) vs Fc/Fc⁺ + 4.8] eV The value 4.8 eV is the energy level of the Fc/Fc⁺ redox couple below the vacuum level.

-

Potential Applications in Materials Science

The unique electronic structure of 1-N-(Pyrazin-2-yl)benzene-1,4-diamine makes it a promising candidate for several applications in organic electronics.

| Application Area | Potential Role of 1-N-(Pyrazin-2-yl)benzene-1,4-diamine | Key Electronic Properties |

| Organic Light-Emitting Diodes (OLEDs) | Hole transport layer (HTL) or as a host material for phosphorescent emitters. | Appropriate HOMO level for efficient hole injection from the anode and good charge mobility. |

| Organic Photovoltaics (OPVs) | Donor material in bulk heterojunction solar cells. | Broad absorption in the solar spectrum and a suitable HOMO level for efficient charge separation at the donor-acceptor interface. |

| Organic Field-Effect Transistors (OFETs) | Active semiconductor layer in p-type transistors. | High hole mobility, which is facilitated by ordered molecular packing in thin films. |

Conclusion and Future Outlook

1-N-(Pyrazin-2-yl)benzene-1,4-diamine represents a compelling molecular design for the development of new organic electronic materials. The strategic combination of an electron-donating phenylenediamine core with an electron-accepting pyrazine moiety provides a framework for tuning its electronic properties. While detailed experimental data for this specific molecule is emerging, the foundational principles of organic chemistry and materials science, coupled with established characterization techniques, provide a clear roadmap for its investigation and potential application.

Future research should focus on the synthesis and purification of high-purity 1-N-(Pyrazin-2-yl)benzene-1,4-diamine to enable thorough experimental characterization. The fabrication and testing of thin-film devices will be crucial to evaluate its performance in OLEDs, OPVs, and OFETs. Furthermore, the synthesis of derivatives with various substituents on the phenylenediamine or pyrazine rings could offer a pathway to further refine the electronic properties and optimize device performance. The insights gained from the study of this molecule will undoubtedly contribute to the broader field of organic electronics and the rational design of next-generation materials.

References

-

Electrochemical Characterization of Aromatic Molecules with 1,4-Diaza Groups for Flow Battery Applications. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]

-

DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. (n.d.). Retrieved February 12, 2026, from [Link]

-

(a) Cyclic voltammetry of pyrazine 1 (blue), and mono- 10 (orange), di-... (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

-

Molecular Structure, Nbo Charges, Vibrational Assignments, Homo-Lumo and Fukui Functions of Pyrazino [2, 3-D] Pyrimidine based on DFT Calculations. (n.d.). Der Pharma Chemica. Retrieved February 12, 2026, from [Link]

-

HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software || Part 3 || Gaurav Jhaa. (2023, January 1). YouTube. Retrieved February 12, 2026, from [Link]

-

Review on the Synthesis of Pyrazine and Its Derivatives. (2017, December 27). Semantic Scholar. Retrieved February 12, 2026, from [Link]

-

Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. (n.d.). PMC. Retrieved February 12, 2026, from [Link]

-

DFT studies for finding HOMO and LUMO. (2024, August 21). YouTube. Retrieved February 12, 2026, from [Link]

-

DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). (2022, August 30). Scientific Research Publishing. Retrieved February 12, 2026, from [Link]

-

Magnesium(II) Porphyrazine with Thiophenylmethylene Groups-Synthesis, Electrochemical Characterization, UV–Visible Titration with Palladium Ions, and Density Functional Theory Calculations. (n.d.). PMC. Retrieved February 12, 2026, from [Link]

-

Pyrazoline derivatives for blue color emitter in organic electroluminescent devices. (n.d.). Retrieved February 12, 2026, from [Link]

- Synthesis method of diphenylpyrazine derivative. (n.d.). Google Patents.

-

New Advances in π-Conjugated Materials. (2023, September 5). PMC. Retrieved February 12, 2026, from [Link]

-

(PDF) N,N′-Bis[1-(pyridin-2-yl)ethylidene]benzene-1,4-diamine. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

-

Studies on Square Wave and Cyclic Voltammetric Behavior of 1,2- and 1,4-Dihydroxybenzenes and Their Derivatives in Acetic Acid, Ethyl Acetate and Mixtures of the Two. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]

-

Exploring Pyrrolo-Phenanthrolines as Semiconductors for Potential Implementation in Organic Electronics. (2023, April 25). MDPI. Retrieved February 12, 2026, from [Link]

-

Pyrazolyl-substituted polyconjugated molecules for optoelectronic applications | Request PDF. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

-

N-Phenyl-N'-tolyl-p-phenylenediamine | C19H18N2 | CID 19763317. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]

-

Experimental and Theoretical Studies of the Vibrational and Electronic Properties of (2E)-2-[3-(1H-imidazol-1-yl)-1-phenyl-propylidene]-N-phenylhydrazinecarboxamide: An Anticonvulsant Agent. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]

-

PDF 1.19 M. (n.d.). Analytical and Bioanalytical Electrochemistry. Retrieved February 12, 2026, from [Link]

-

Organic Semiconductors based on Dyes and Color Pigments. (2016, March 29). R Discovery. Retrieved February 12, 2026, from [Link]

-

Amine functionalization of N,N,N′,N′-tetramethyl-p-phenylenediamine for the electrosynthesis of a wide range of p-phenylenediamines in green conditions. (n.d.). RSC Publishing. Retrieved February 12, 2026, from [Link]

Sources

- 1. New Advances in π-Conjugated Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-N-(pyrazin-2-yl)benzene-1,4-diamine (1016876-60-0) for sale [vulcanchem.com]

- 3. irjweb.com [irjweb.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. youtube.com [youtube.com]

- 6. Electrochemical Characterization of Aromatic Molecules with 1,4-Diaza Groups for Flow Battery Applications [mdpi.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 1-N-(Pyrazin-2-yl)benzene-1,4-diamine in Coordination Chemistry

Foreword: Charting New Territories in Coordination Chemistry

Welcome to a specialized guide dedicated to the exploration of 1-N-(Pyrazin-2-yl)benzene-1,4-diamine as a versatile ligand in coordination chemistry. This document is crafted for researchers, scientists, and professionals in drug development who are keen on leveraging novel molecular scaffolds to construct advanced materials and bioactive compounds. While the full potential of this specific ligand is still an emerging field of study, this guide provides a comprehensive framework based on established principles of organic synthesis and coordination chemistry. We will delve into the synthesis of the ligand, propose pathways for its integration into metal complexes, and explore potential applications based on analogous structures. Our approach is grounded in scientific integrity, providing you with self-validating protocols and a robust theoretical foundation to pioneer new discoveries.

Section 1: The Ligand - 1-N-(Pyrazin-2-yl)benzene-1,4-diamine

Molecular Architecture and Coordination Potential

1-N-(Pyrazin-2-yl)benzene-1,4-diamine is an intriguing bifunctional organic molecule. Its structure marries the electron-deficient pyrazine ring with the electron-rich p-phenylenediamine moiety. This electronic dichotomy, coupled with the presence of multiple nitrogen donor atoms, makes it a highly promising ligand for the construction of a diverse array of coordination compounds, including discrete molecular complexes, coordination polymers, and metal-organic frameworks (MOFs).

The pyrazine ring offers two nitrogen atoms for coordination, which can act as a bridging ligand between two metal centers. The p-phenylenediamine portion provides an additional two nitrogen atoms, one from the secondary amine and one from the primary amine. This multi-dentate character opens up possibilities for forming complexes with varied geometries and dimensionalities.

Diagram 1: Molecular Structure of 1-N-(Pyrazin-2-yl)benzene-1,4-diamine

Caption: Structure of 1-N-(Pyrazin-2-yl)benzene-1,4-diamine.

Synthesis Protocol: A Buchwald-Hartwig Amination Approach

The synthesis of 1-N-(Pyrazin-2-yl)benzene-1,4-diamine can be efficiently achieved via a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[1][2] This reaction is a powerful tool for the formation of carbon-nitrogen bonds.[1][3]

Reaction Scheme:

2-Chloropyrazine + p-Phenylenediamine → 1-N-(Pyrazin-2-yl)benzene-1,4-diamine

Materials and Reagents:

-

2-Chloropyrazine

-

p-Phenylenediamine

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous 1,4-dioxane

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions (Schlenk line, etc.)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Step-by-Step Protocol:

-

Reaction Setup: In a Schlenk flask, combine 2-chloropyrazine (1.0 eq), p-phenylenediamine (1.2 eq), cesium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and Xantphos (0.04 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen gas three times to ensure an inert atmosphere.

-

Solvent Addition: Add anhydrous 1,4-dioxane to the flask via a syringe.

-

Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

-

Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain the pure 1-N-(Pyrazin-2-yl)benzene-1,4-diamine.

Causality Behind Experimental Choices:

-

Catalyst System: The combination of Pd(OAc)₂ and a bulky phosphine ligand like Xantphos is a well-established catalyst system for Buchwald-Hartwig amination, known for its efficiency and functional group tolerance.[4]

-

Base: Cesium carbonate is a strong, non-nucleophilic base that effectively facilitates the deprotonation of the amine, a crucial step in the catalytic cycle.

-

Solvent: Anhydrous 1,4-dioxane is a common solvent for this reaction due to its high boiling point and ability to dissolve the reactants and catalyst.

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at high temperatures. An inert atmosphere is essential to prevent catalyst deactivation.

Diagram 2: Workflow for Ligand Synthesis

Caption: Step-by-step workflow for the synthesis of the ligand.

Characterization of the Ligand

Thorough characterization is crucial to confirm the identity and purity of the synthesized ligand.

Table 1: Expected Characterization Data for 1-N-(Pyrazin-2-yl)benzene-1,4-diamine

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons on the pyrazine and benzene rings, as well as the -NH and -NH₂ protons. The chemical shifts will be influenced by the electronic nature of the two aromatic systems. |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. |

| FT-IR | Characteristic stretching vibrations for N-H bonds (both primary and secondary amines) in the 3200-3500 cm⁻¹ region, and C=N and C=C stretching vibrations of the aromatic rings.[5] |

| Mass Spec. | A molecular ion peak corresponding to the calculated mass of the compound. |

Section 2: Coordination Chemistry - Synthesis of Metal Complexes

The multidentate nature of 1-N-(Pyrazin-2-yl)benzene-1,4-diamine allows for the synthesis of a wide range of coordination compounds. The following protocols are generalized procedures that can be adapted for various metal ions.

Protocol for the Synthesis of a Discrete Metal(II) Complex

This protocol is suitable for the synthesis of simple mononuclear or binuclear complexes with metal ions such as Cu(II), Zn(II), or Ni(II).

Materials and Reagents:

-

1-N-(Pyrazin-2-yl)benzene-1,4-diamine

-

A metal(II) salt (e.g., CuCl₂, Zn(NO₃)₂, Ni(OAc)₂)

-

Methanol or Ethanol

-

Standard laboratory glassware

Step-by-Step Protocol:

-

Ligand Solution: Dissolve 1-N-(Pyrazin-2-yl)benzene-1,4-diamine (2.0 eq) in methanol in a round-bottom flask.

-

Metal Salt Solution: In a separate flask, dissolve the metal(II) salt (1.0 eq) in methanol.

-

Reaction: Slowly add the metal salt solution to the ligand solution while stirring.

-

Precipitation: A precipitate may form immediately or upon standing. If no precipitate forms, slow evaporation of the solvent or layering with a less polar solvent (e.g., diethyl ether) can induce crystallization.

-

Isolation: Collect the solid product by filtration, wash with a small amount of cold methanol, and dry under vacuum.

Protocol for the Synthesis of a Coordination Polymer/MOF

This protocol utilizes solvothermal conditions, which are often employed for the synthesis of crystalline, extended structures like coordination polymers and MOFs.[6]

Materials and Reagents:

-

1-N-(Pyrazin-2-yl)benzene-1,4-diamine

-

A metal salt (e.g., Co(NO₃)₂, Cd(OAc)₂)

-

A suitable solvent or solvent mixture (e.g., DMF, DEF, ethanol)

-

Teflon-lined stainless steel autoclave

Step-by-Step Protocol:

-

Mixture Preparation: In a glass vial, combine 1-N-(Pyrazin-2-yl)benzene-1,4-diamine (1.0 eq), the metal salt (1.0 eq), and the solvent.

-

Sealing: Place the vial inside a Teflon-lined autoclave and seal it.

-

Heating: Heat the autoclave in an oven at a temperature between 80 °C and 150 °C for 24-72 hours.

-

Cooling: Allow the autoclave to cool slowly to room temperature.

-

Isolation: Collect the crystalline product by filtration, wash with the solvent used for the reaction, and air dry.

Diagram 3: General Coordination Complex Synthesis

Caption: General workflows for synthesizing metal complexes.

Section 3: Characterization of Coordination Compounds

The synthesized metal complexes should be thoroughly characterized to determine their structure and properties.

Table 2: Characterization Techniques for Metal Complexes

| Technique | Information Provided |

| Single-Crystal X-ray Diffraction | The definitive method for determining the precise three-dimensional structure of crystalline complexes, including bond lengths, bond angles, and coordination geometry.[7] |

| Powder X-ray Diffraction (PXRD) | To confirm the phase purity of the bulk crystalline material. |

| FT-IR Spectroscopy | Changes in the vibrational frequencies of the ligand upon coordination can indicate which donor atoms are involved in bonding to the metal ion.[8] |

| UV-Vis Spectroscopy | Provides information about the electronic transitions within the complex, which can be useful for studying photophysical properties.[9] |

| Thermogravimetric Analysis (TGA) | Determines the thermal stability of the complex and can indicate the presence of coordinated or guest solvent molecules.[8] |

| Elemental Analysis | Confirms the empirical formula of the complex. |

Section 4: Potential Applications

Based on the known properties of coordination compounds with similar pyrazine-containing ligands, several potential applications for complexes of 1-N-(Pyrazin-2-yl)benzene-1,4-diamine can be envisioned.

Luminescent Materials

Many coordination complexes containing pyrazine derivatives exhibit interesting photoluminescent properties.[4][10] The extended π-system of 1-N-(Pyrazin-2-yl)benzene-1,4-diamine could lead to complexes with tunable emission wavelengths, making them candidates for applications in sensors, bio-imaging, and solid-state lighting.

Catalysis

Palladium complexes of nitrogen-containing ligands are widely used as catalysts in cross-coupling reactions.[5] The here-described ligand could be used to synthesize novel palladium complexes with potential catalytic activity in reactions such as Suzuki-Miyaura or Heck couplings.

Magnetic Materials

Pyrazine is a classic bridging ligand for the construction of magnetic coordination polymers.[11][12] The ability of 1-N-(Pyrazin-2-yl)benzene-1,4-diamine to link metal centers could lead to new materials with interesting magnetic properties, such as single-molecule magnets or long-range magnetic ordering.

Bioactive Compounds

Pyrazine derivatives and their metal complexes have been investigated for their potential as anticancer, antibacterial, and antifungal agents.[8] The coordination of a metal ion to a biologically active ligand can enhance its therapeutic properties.

Section 5: Concluding Remarks and Future Outlook

The ligand 1-N-(Pyrazin-2-yl)benzene-1,4-diamine represents a promising, yet underexplored, building block in coordination chemistry. This guide has provided a comprehensive starting point for its synthesis, characterization, and incorporation into metal-containing structures. The protocols and insights presented herein are designed to be a springboard for further research, and it is our hope that this document will inspire new investigations into the rich coordination chemistry and potential applications of this versatile ligand. The convergence of a well-defined synthetic pathway and a multitude of potential applications positions this ligand as a valuable tool for the development of next-generation functional materials and therapeutics.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. db-thueringen.de [db-thueringen.de]

- 4. Synthesis, structures and photoluminescence properties of silver(i) complexes with N,N′-di(pyrazin-2-yl)pyridine-2,6-diamine - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 5. Enhancing activity and selectivity of palladium catalysts in ketone α-arylation by tailoring the imine chelate of pyridinium amidate (PYA) ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Different supramolecular coordination polymers of [N,N'-di(pyrazin-2-yl)-pyridine-2,6-diamine]Ni(II) with anions and solvent molecules as a result of hydrogen bonding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. [Cu(HF2)(pyz)2]BF4 (pyz = pyrazine): long-range magnetic ordering in a pseudo-cubic coordination polymer comprised of bridging HF2− and pyrazine ligands - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. Cobalt(ii)–pyrazine–chloride coordination polymers: synthesis, reactivity and magnetic properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

Preventing oxidation of 1-N-(Pyrazin-2-yl)benzene-1,4-diamine during storage

Technical Support Center: 1-N-(Pyrazin-2-yl)benzene-1,4-diamine

Introduction

1-N-(Pyrazin-2-yl)benzene-1,4-diamine is a critical intermediate in pharmaceutical research and development, valued for its unique electronic and structural properties. However, its utility is matched by its chemical instability. As an aromatic diamine, the compound is highly susceptible to oxidative degradation, which can compromise experimental integrity, lead to inconsistent results, and generate confounding artifacts.

This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting protocols and in-depth answers to frequently asked questions regarding the handling and storage of this sensitive molecule. Our goal is to empower you to maintain the purity and reactivity of your samples, ensuring the reliability and reproducibility of your research.

Troubleshooting & Frequently Asked Questions (FAQs)

Question 1: My solid sample of 1-N-(Pyrazin-2-yl)benzene-1,4-diamine, which was initially a light tan powder, has developed dark purple and black spots. What is causing this discoloration?

Answer: This color change is a classic indicator of oxidation. The diaminobenzene moiety is electron-rich and readily undergoes oxidation, a process that is often initiated by atmospheric oxygen and accelerated by light and heat.

Causality Explained: The oxidation mechanism likely proceeds through a series of single-electron transfers to form radical cations. These reactive intermediates can then couple to form dimeric and polymeric impurities. The extended conjugation in these resulting structures, particularly quinone-imine type species, causes them to absorb light in the visible spectrum, leading to the observed dark coloration (e.g., purple, brown, or black). The presence of two amine groups makes the molecule particularly prone to this degradation pathway. Even trace amounts of oxidized material can lead to significant discoloration.

Question 2: What are the definitive long-term storage conditions to maintain the integrity of the solid compound?

Answer: To prevent the oxidative degradation observed in Question 1, the compound must be rigorously protected from oxygen, light, and elevated temperatures. The following multi-layered approach is considered best practice.

Recommended Storage Protocol Summary:

| Parameter | Condition | Rationale |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen, the primary oxidant. Argon is preferred due to its higher density. |

| Temperature | -20°C (Freezer) | Drastically slows the rate of any potential degradation reactions. |

| Light | Complete Darkness | Prevents photo-oxidation, where UV or visible light provides the energy to initiate oxidative reactions. |

| Container | Amber Glass Vial with PTFE-lined Cap | Amber glass filters out UV and some visible light. The PTFE liner provides an inert, tight seal. |

For a detailed, step-by-step procedure on how to properly prepare your sample for storage, please see Protocol 1: Long-Term Storage of Solid 1-N-(Pyrazin-2-yl)benzene-1,4-diamine .

Question 3: I need to prepare a 10 mM stock solution in DMSO for my assays. After a day on the benchtop, the solution turned deep red. Is it still usable?

Answer: No, the solution should be discarded. The deep red color indicates significant and rapid oxidation has occurred. Solutions are far more susceptible to oxidation than the solid material because the solvent facilitates molecular mobility and interaction with dissolved oxygen.

Key Considerations for Solution Stability:

-

Solvent Choice: While DMSO is a common solvent, ensure it is of high purity and anhydrous grade. Older bottles of DMSO can absorb water and contain peroxide impurities, which will accelerate degradation.

-

Solvent Preparation: The single most critical step is to remove dissolved oxygen from the solvent before adding your compound. This is achieved by bubbling a stream of inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes (a process called sparging).

-

Headspace: Always flush the headspace of the vial with an inert gas before sealing.

-

Storage: Store stock solutions frozen at -20°C or -80°C in small, single-use aliquots. This minimizes the number of freeze-thaw cycles and the re-introduction of atmospheric oxygen each time the main stock is opened.

A detailed workflow for preparing stable solutions is provided in Protocol 2: Preparation and Storage of Oxygen-Free Stock Solutions .

Workflow for Sample Handling & Stability Assessment

The following diagram outlines the decision-making process for receiving, storing, and using 1-N-(Pyrazin-2-yl)benzene-1,4-diamine.

Caption: Decision workflow for handling 1-N-(Pyrazin-2-yl)benzene-1,4-diamine.

Question 4: How can I analytically confirm the purity of my sample and what are the likely degradation products I should look for?

Answer: Visual inspection is only a qualitative first step. For quantitative assessment, chromatographic methods are essential.

-

High-Performance Liquid Chromatography (HPLC): This is the gold standard. A fresh, pure sample should show a single major peak. As oxidation occurs, you will see the area of this main peak decrease and new peaks will appear, typically at different retention times. A reversed-phase C18 column with a mobile phase gradient of water/acetonitrile containing a small amount of modifier like formic acid or TFA is a good starting point for method development.

-

Thin-Layer Chromatography (TLC): TLC offers a rapid, low-cost purity check. Spot a small amount of your dissolved sample on a silica plate and develop it in an appropriate solvent system (e.g., ethyl acetate/hexanes). A pure sample should give a single spot. Oxidized samples will often show a streak of colored impurities or new spots, frequently with lower Rf values (more polar).

Likely Byproducts: The primary degradation products are typically oligomers formed by C-N or N-N coupling of oxidized intermediates. These complex mixtures are often referred to as "polymeric tar" and can be difficult to fully characterize. The initial, simpler products are often quinone-imines, which are highly colored and reactive.

Experimental Protocols

Protocol 1: Long-Term Storage of Solid 1-N-(Pyrazin-2-yl)benzene-1,4-diamine

Objective: To package the solid compound under an inert atmosphere to prevent long-term oxidative degradation.

Materials:

-

1-N-(Pyrazin-2-yl)benzene-1,4-diamine solid

-

Appropriately sized amber glass vials with PTFE-lined screw caps

-

Source of dry Argon or Nitrogen gas with a regulator and tubing

-

Parafilm® or electrical tape

-

Freezer (-20°C)

Procedure:

-

Preparation: In a clean, dry environment (a glovebox is ideal, but not strictly necessary if working quickly), aliquot the desired amount of the solid into an amber glass vial. Do not fill the vial more than halfway to ensure a good gas-to-solid ratio.

-

Inerting: Insert a long needle or Pasteur pipette connected to the inert gas line into the vial, extending it to just above the surface of the powder.

-

Gas Purge: Gently flow the inert gas into the vial for 2-3 minutes. The gentle flow will displace the heavier air from the bottom up. Avoid a high flow rate that could blow the powder out of the vial.

-

Sealing: While the gas is still flowing, slowly withdraw the needle and immediately seal the vial tightly with the PTFE-lined cap.

-

Securing: Wrap the cap-vial interface securely with Parafilm® as an extra barrier against moisture and gas exchange.

-

Labeling & Storage: Clearly label the vial with the compound name, date, and storage conditions. Place the sealed vial inside a secondary container (like a small box) and store it in a designated -20°C freezer.

Protocol 2: Preparation and Storage of Oxygen-Free Stock Solutions

Objective: To prepare a stock solution for immediate use or short-term storage while minimizing oxidation.

Materials:

-

1-N-(Pyrazin-2-yl)benzene-1,4-diamine solid

-

High-purity, anhydrous grade solvent (e.g., DMSO, DMF)

-

Source of dry Argon or Nitrogen gas

-

Small vials for single-use aliquots

-

Gas-tight syringes

Procedure:

-

Solvent Degassing: Transfer the required volume of solvent into a flask. Insert a long needle connected to an inert gas line deep into the solvent. Bubble the gas through the solvent for 15-30 minutes. This process, known as sparging, removes dissolved oxygen.

-